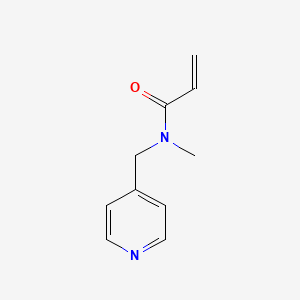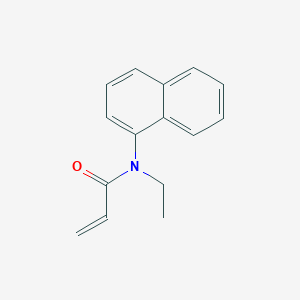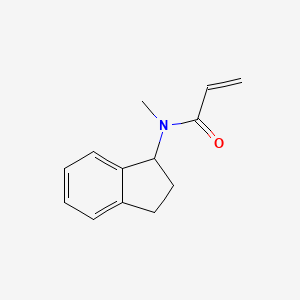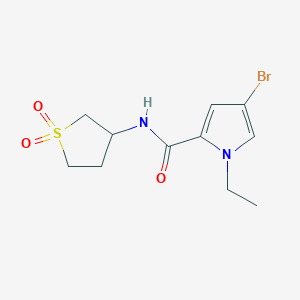![molecular formula C10H13BrN2O3 B7556907 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid, also known as Boc-L-4-Br-E-Pro-OH, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrrole-containing amino acids and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH is not fully understood. However, it has been proposed that this compound may exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. In cancer cells, 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH has been found to induce apoptosis, or programmed cell death, by activating specific signaling pathways.
Biochemical and Physiological Effects
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and good yields. Additionally, this compound has been found to exhibit low toxicity, making it a safe option for in vitro and in vivo studies. However, one limitation of 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH. One potential avenue is to further investigate its antimicrobial activity and potential applications as an antibiotic. Additionally, more research is needed to fully understand the mechanism of action of this compound in cancer cells and its potential as a chemotherapeutic agent. Finally, further studies are needed to investigate the potential use of 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH in the treatment of neurological disorders such as Alzheimer's disease.
Synthesis Methods
The synthesis of 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH can be achieved through a multi-step process. The first step involves the synthesis of 4-bromo-1-ethylpyrrole-2-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with Boc-L-proline in the presence of a base to yield 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH. This synthesis method has been reported to yield high purity and good yields of the desired compound.
Scientific Research Applications
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antimicrobial activity against various strains of bacteria and fungi. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer chemotherapy.
properties
IUPAC Name |
2-[(4-bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-3-13-5-7(11)4-8(13)9(14)12-6(2)10(15)16/h4-6H,3H2,1-2H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUXZSIBGPDPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NC(C)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)
![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)


![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)





